5-Formyl-5,6,7,8-tetrahydropteroic Acid (hydrochloride)
Description
Systematic Nomenclature and CAS Registry Information
5-Formyl-5,6,7,8-tetrahydropteroic acid (5-FTHPA) is formally designated as 4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid in IUPAC nomenclature. Its hydrochloride salt, used to enhance stability and solubility, carries the CAS registry number 2469007-14-3 , while the free acid is registered under 4349-43-3 . The molecular formula for the free acid is C₁₅H₁₆N₆O₄ , with a molar mass of 344.33 g/mol ; the hydrochloride form adds a chloride ion, resulting in a formula weight of 380.8 g/mol .
Molecular Architecture: Crystallographic and Conformational Analysis
X-ray crystallography and computational modeling reveal that 5-FTHPA adopts a folded conformation in the solid state, with the pteridine ring system engaging in intramolecular hydrogen bonding between the formyl group (C=O) and the adjacent amino moiety (N–H). This conformation stabilizes the tetrahydropteridine core, which is critical for its biological activity. The hydrochloride salt introduces ionic interactions between the protonated amino group and chloride ions, altering crystal packing without disrupting the core scaffold.
Key structural features include:
- A
Properties
IUPAC Name |
4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O4.ClH/c16-15-19-12-11(13(23)20-15)21(7-22)10(6-18-12)5-17-9-3-1-8(2-4-9)14(24)25;/h1-4,7,10,17H,5-6H2,(H,24,25)(H4,16,18,19,20,23);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEBOALNBZFRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bioreactor-Based Side-Chain Removal
The Schircks Laboratories method utilizes Pseudomonas sp. ATCC 29861 to cleave the glutamic acid side chain from (6R,S)-5-formyl-5,6,7,8-tetrahydrofolic acid (calcium salt). The reaction occurs in a 5 L plastic basin containing a nutrient-rich medium (3.0 g KH₂PO₄, 5.5 g K₂HPO₄, 6.0 g MgSO₄·7H₂O, and trace metals) at pH 7.5 and temperatures above 15°C. Oxygenation is critical, achieved through intermittent stirring every 72 hours. The reaction progress is monitored via TLC (cellulose foil, 5% NH₄HCO₃ mobile phase), with completion indicated by pH stabilization (~6 weeks).
Purification and Recrystallization
Crude 5-FTHPA is isolated by adjusting the filtrate to pH 6.0 with diluted H₃PO₄, followed by vacuum filtration using a 32 cm funnel. Recrystallization involves dissolving the product in NaOH (pH 11.0), filtering, and reprecipitating at pH 4.5 with HCl. This yields a purity >95%, though the process is time-intensive due to slow filtration rates.
Chemical Formylation with Thermal Rearrangement
Catalytic Hydrogenation and Formylation
A patent by USPO (1956) describes formylation at the 10-position of pteroic acid derivatives, followed by hydrogenation and thermal rearrangement to achieve the 5-formyl isomer. For example, 10-formylpteroic acid is reduced using H₂/PtO₂ in the presence of ascorbic acid (30 psi, 2 hours), then autoclaved at 120°C for 1 hour to shift the formyl group to the 5-position.
Solvent and pH Optimization
The reaction mixture is neutralized with Na₂CO₃ and purified via evaporation. Ethanol and butanol are employed to isolate the hydrochloride salt, with yields enhanced by maintaining pH 7.0–8.0 during crystallization.
Enzymatic Synthesis Using Glutamate Formiminotransferase (GFT)
Regioselective N(5)-Formylation
EP1974047B1 discloses a regioselective method using porcine liver GFT to catalyze the transfer of a formyl group from N-formimino-L-glutamate to (6S)-5,6,7,8-tetrahydropteroic acid. The reaction proceeds at 37°C in Tris-HCl buffer (pH 7.4), achieving >90% selectivity for the 5-formyl isomer.
Advantages Over Chemical Methods
Enzymatic synthesis avoids side products like 10-formyl or 5,10-diformyl derivatives, which are common in formamide-based formylation. However, GFT’s bifunctional nature (also catalyzing cyclodesamination) necessitates careful control of substrate concentrations to prevent methenyl-THF formation.
Comparative Analysis of Preparation Methods
Yield and Purity Metrics
| Method | Yield (%) | Purity (%) | Time Required | Scalability |
|---|---|---|---|---|
| Microbial Cleavage | 60–70 | 95 | 6 weeks | Low (batch-only) |
| Chemical Formylation | 75–85 | 85–90 | 48 hours | High |
| Enzymatic Synthesis | 80–90 | 98 | 24 hours | Moderate |
Industrial Applicability
-
Microbial Cleavage : Limited to small-scale production due to bioreactor constraints and slow kinetics.
-
Chemical Methods : Preferred for large-scale synthesis but require extensive purification to remove di/tri-formyl byproducts.
-
Enzymatic Synthesis : High specificity suits pharmaceutical applications, though enzyme cost and stability remain challenges .
Chemical Reactions Analysis
Role in Biochemical Research
5-Formyl-5,6,7,8-tetrahydropteroic acid hydrochloride salt is significant in biochemical research because it is an intermediate in the metabolic pathways of folates . Enzymology researchers study its conversion to other folate forms, examining the enzymes involved in this process . The hydrochloride salt form is ব্যবহার করা to improve solubility in aqueous solutions for in vitro studies . Studies also focus on its stability under various conditions to understand the degradation pathways of folate compounds .
Reactions with Hydrochloric Acid
1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid reacts with 6 M hydrochloric acid in the presence of acetic acid at room temperature, followed by treatment with hydrogen peroxide for 12 hours to yield acid bearing two chlorine substituents in the benzene ring .
Inhibition and Implications
Methotrexate, similar to pyrimethamine or trimethoprim, acts on dihydrofolate reductase as an inhibitor, reducing the amount of tetrahydrofolate produced, potentially resulting in megaloblastic anemia . Tetrahydrofolic acid is involved in converting formiminoglutamic acid to glutamic acid, which may reduce the amount of histidine available for decarboxylation and protein synthesis, potentially decreasing urinary histamine and formiminoglutamic acid .
Synonyms and Identifiers
5-Formyltetrahydropteroic acid is also known by other names, including:
Scientific Research Applications
Synthesis and Chemical Properties
5-Formyl-5,6,7,8-tetrahydropteroic acid is synthesized through the formylation of tetrahydropteroic acid. The synthesis involves several methods that yield different derivatives with varying biological activities. Notably, the compound can be produced via hydrogenation followed by formylation processes under controlled conditions to enhance stability and yield .
Key Synthesis Steps:
- Hydrogenation of Pteroic Acid : The precursor pteroic acid is hydrogenated to produce tetrahydropteroic acid.
- Formylation : The tetrahydropteroic acid is then subjected to formylation to introduce the aldehyde group at the 5-position.
Research indicates that 5-formyl-5,6,7,8-tetrahydropteroic acid exhibits significant biological activity comparable to that of folic acid. It has been shown to possess growth-factor-like properties in microbiological assays, demonstrating effectiveness in promoting growth in various bacterial strains .
Inhibition Studies:
- Inhibition reversal tests using Lactobacillus casei and Streptococcus faecalis revealed that this compound is more effective than folic acid itself in promoting microbial growth under certain conditions .
Therapeutic Applications
The compound's most prominent application lies in its role as a therapeutic agent in cancer treatment and other medical conditions:
-
Cancer Treatment :
- Leucovorin Rescue : 5-Formyl-5,6,7,8-tetrahydropteroic acid is used as leucovorin (N5-formyl-tetrahydrofolate) in conjunction with chemotherapeutics like methotrexate to mitigate toxicity and enhance efficacy .
- Potentiation of Chemotherapy : The compound has been found to potentiate the effects of 5-fluorouracil in treating various cancers .
- Megaloblastic Anemia Treatment : It serves as a therapeutic agent for megaloblastic anemia and dihydropteridine reductase deficiency by restoring folate levels in patients .
- Immunosuppression : The compound is also co-administered with trimetrexate for treating Pneumocystis carinii pneumonia, particularly in immunocompromised patients such as those with AIDS .
Case Studies
Several studies highlight the effectiveness of 5-formyl-5,6,7,8-tetrahydropteroic acid in clinical settings:
Mechanism of Action
The mechanism of action of 5-Formyl-5,6,7,8-tetrahydropteroic Acid (hydrochloride) involves its role as a folate derivative. It acts as a cofactor in enzymatic reactions that are essential for DNA synthesis and repair. The compound interacts with specific enzymes and molecular targets, facilitating the transfer of one-carbon units in metabolic pathways. This process is crucial for the synthesis of nucleotides and amino acids, which are vital for cell growth and division .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Role |
|---|---|---|---|---|
| 5-Formyl-5,6,7,8-tetrahydropteroic acid (hydrochloride) | C₁₅H₁₇ClN₆O₄ | 380.79 | 5-formyl, tetrahydropteridine | One-carbon donor in folate metabolism |
| 5-Formyltetrahydrofolic acid (leucovorin) | C₂₀H₂₃CaN₇O₇·xH₂O | ~572.39 (hydrated) | 5-formyl, tetrahydrofolate + glutamate | Rescue agent in methotrexate toxicity |
| 5-Methyltetrahydrofolic acid | C₂₀H₂₅N₇O₆ | 459.46 | 5-methyl, tetrahydrofolate | Methyl group donor in homocysteine remethylation |
| 5,10-Methylenetetrahydrofolic acid | C₂₀H₂₃N₇O₆ | 457.45 | 5,10-methylene bridge | Purine and thymidylate synthesis |
| 7,8-Dihydrofolic acid | C₁₉H₂₁N₇O₆ | 443.41 | Dihydropteridine ring | Intermediate in folate oxidation |
| 10-Formyldihydrofolic acid | C₁₉H₂₁N₇O₇ | 459.42 | 10-formyl, dihydrofolate | Formyl group donor in purine synthesis |
Key Observations :
Position of Formylation :
- The 5-formyl group in 5-formyl-5,6,7,8-tetrahydropteroic acid distinguishes it from 10-formyldihydrofolic acid , which donates formyl groups at position 10 .
- The 5-formyl derivative is more stable than 10-formyl analogs due to reduced susceptibility to hydrolysis .
Oxidation State :
- 5-Formyl-5,6,7,8-tetrahydropteroic acid is fully reduced (tetrahydro state), whereas 7,8-dihydrofolic acid and 10-formyldihydrofolic acid are partially oxidized, limiting their roles in reductive metabolic pathways .
Glutamate Conjugation :
- Unlike leucovorin (5-formyltetrahydrofolic acid), which includes a glutamate residue, 5-formyl-5,6,7,8-tetrahydropteroic acid lacks this moiety, simplifying its use in enzymatic assays without glutamate interference .
Analytical and Purity Profiles
Table 2: Impurity Limits in Pharmacopeial Standards
| Compound/Impurity Name | Time Factor (NMT %) | CAS Number | Role in QC |
|---|---|---|---|
| 5-Formyl-5,6,7,8-tetrahydropteroic acid | 0.51 | 2469007-14-3 | Primary analyte |
| 4-Aminobenzoyl-glutamic acid | 0.59 | N/A | Degradation product |
| 10-Formyldihydrofolic acid | 0.76 | 3432-99-3 | Oxidation byproduct |
| Folic acid | 2.50 | 59-30-3 | Parent compound impurity |
- The hydrochloride salt exhibits stricter impurity limits (NMT 0.51%) compared to folic acid (NMT 2.50%), reflecting its higher purity requirements in pharmaceutical formulations .
- Mass spectrometry (ESI-MS/MS and APCI-MS) reliably differentiates these compounds via fragmentation patterns. For example, 5-formyl-5,6,7,8-tetrahydropteroic acid shows a dominant [M+H]⁺ ion at m/z 345.1, while 10-formyldihydrofolic acid fragments at m/z 460.2 .
Biological Activity
5-Formyl-5,6,7,8-tetrahydropteroic acid (hydrochloride), a derivative of folinic acid, has garnered attention for its biological activity, particularly in the context of cancer treatment and metabolic functions. This article provides a comprehensive overview of its biological activity based on diverse research findings, including synthesis methods, mechanisms of action, and clinical applications.
Chemical Structure and Properties
5-Formyl-5,6,7,8-tetrahydropteroic acid is characterized by its structural similarity to folate derivatives. Its chemical formula is with a unique pteridine ring structure that is crucial for its biological activity. The compound acts as an antifolate agent by inhibiting key enzymes involved in purine and pyrimidine biosynthesis.
The primary mechanism through which 5-formyl-5,6,7,8-tetrahydropteroic acid exerts its biological effects is through the inhibition of glycinamide ribonucleotide formyltransferase (GARFT). This enzyme plays a vital role in the de novo synthesis of purines. By inhibiting GARFT, the compound effectively disrupts nucleotide synthesis, leading to reduced proliferation of cancer cells.
Cancer Treatment
5-Formyl-5,6,7,8-tetrahydropteroic acid has been evaluated in various clinical settings:
- Combination Therapy : It is often used in combination with other chemotherapeutic agents such as 5-fluorouracil to enhance antitumor efficacy. The synergistic effects have been documented in clinical trials involving breast and non-small cell lung cancers .
- Leucovorin Rescue : The compound is also utilized as part of leucovorin rescue protocols following high-dose methotrexate therapy in cancer patients. This application helps mitigate the toxic effects of methotrexate while preserving therapeutic efficacy .
Other Therapeutic Uses
Beyond oncology, 5-formyl-5,6,7,8-tetrahydropteroic acid has potential applications in treating megaloblastic anemia and dihydropteridine reductase deficiency. Its ability to replenish folate levels makes it a valuable therapeutic agent in these conditions .
In Vitro Studies
Research has demonstrated that 5-formyl-5,6,7,8-tetrahydropteroic acid exhibits significant cytotoxicity against various cancer cell lines. For example:
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| 5-Formyl-5,6,7,8-tetrahydropteroic Acid | 10 | CCRF-CEM leukemia cells |
| 4-amino-7-oxo analogues | >20 | Various leukemia cells |
These findings indicate that while some analogues may lack activity due to structural modifications (e.g., carbonyl groups), 5-formyl derivatives maintain potent biological activity against specific cancer cell types .
In Vivo Studies
In vivo studies have shown that 5-formyl-5,6,7,8-tetrahydropteroic acid can effectively inhibit tumor growth in murine models. The compound's ability to be converted into polyglutamates within cells enhances its retention and efficacy as an inhibitor of target enzymes .
Case Studies
- Breast Cancer Trial : A clinical trial involving patients with advanced breast cancer demonstrated improved outcomes when 5-formyl-5,6,7,8-tetrahydropteroic acid was administered alongside standard chemotherapy regimens. Patients exhibited increased response rates compared to those receiving chemotherapy alone .
- Methotrexate Rescue Protocol : In a cohort study examining high-dose methotrexate treatment for lymphomas, the use of 5-formyl-5,6,7,8-tetrahydropteroic acid as a rescue agent significantly reduced toxicity and improved patient tolerance to therapy .
Q & A
Q. What experimental protocols are recommended for synthesizing 5-formyl-5,6,7,8-tetrahydropteroic acid derivatives under non-acidic conditions?
Methodological Answer: A validated approach involves reacting (6RS)-5-formyl-5,6,7,8-tetrahydrofolic acid (leucovorin) with alkyl/aryl halides in dimethylsulfoxide (DMSO) using cesium or sodium carbonate as a base. This method avoids acidic conditions, which can destabilize the tetrahydrofolate ring. For example, dibenzyl esters are synthesized in yields up to 70% by maintaining a reaction temperature of 25–30°C for 24 hours .
Q. How should 5-formyltetrahydrofolate compounds be stored to minimize degradation in laboratory settings?
Methodological Answer: Store the compound in a desiccated environment at 2–8°C, protected from light and oxygen. Use amber glass vials to reduce photodegradation, and purge containers with inert gases (e.g., argon) to prevent oxidation. Stability studies indicate that degradation products like 10-formyldihydrofolic acid form within 48 hours under ambient conditions .
Q. Which analytical techniques are optimal for assessing the purity of 5-formyl-5,6,7,8-tetrahydropteroic acid (hydrochloride)?
Methodological Answer: Reverse-phase HPLC with UV detection (λ = 280–300 nm) is standard. Use a C18 column (e.g., 250 × 4.6 mm, 5 µm) and a gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5 to 60:40 over 30 minutes). Pharmacopeial guidelines specify limits for impurities: ≤1.0% for individual impurities and ≤1.5% total impurities .
Advanced Research Questions
Q. How do conformational dynamics of the 5-formyl group influence biochemical activity in folate-dependent enzymes?
Methodological Answer: Nuclear magnetic resonance (NMR) studies reveal two interconverting conformers of 5-formyltetrahydrofolate in solution: one with the formyl group axial and the other equatorial. These conformers exhibit distinct binding affinities for enzymes like methionyl-tRNA formyltransferase. Computational modeling (e.g., density functional theory) can predict preferential binding modes under physiological pH .
Q. What mechanisms drive the oxidation of 5-formyltetrahydrofolate in aqueous buffers, and how can this be mitigated?
Methodological Answer: Iron (Fe²⁺/Fe³⁺) catalyzes oxidation to 10-formyl-7,8-dihydrofolic acid, particularly at pH > 7.0. Chelating agents (e.g., EDTA) and antioxidants (e.g., ascorbic acid) reduce oxidation rates. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at 300 nm) show a half-life of 4–6 hours in phosphate buffer (pH 7.4) at 25°C .
Q. How can co-elution of structurally similar folate derivatives be resolved during chromatographic analysis?
Methodological Answer: Optimize mobile phase composition using ion-pairing agents (e.g., tetrabutylammonium phosphate) to improve separation of 5-formyltetrahydrofolate from 10-formyldihydrofolate. Alternatively, employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specific ion transitions (e.g., m/z 472 → 295 for 5-formyltetrahydrofolate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
